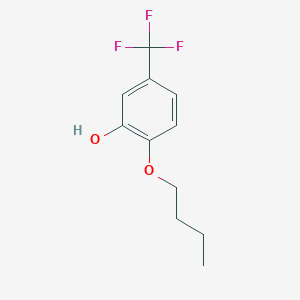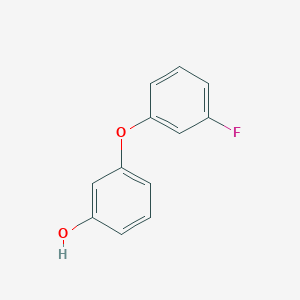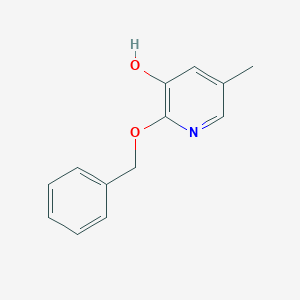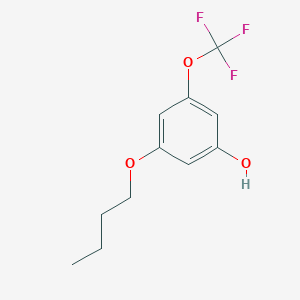
3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as the use of trifluoromethylating agents.
Introduction of the Isopropoxy Group: This step involves the alkylation of the phenol derivative with isopropyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol to corresponding alcohols or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its phenolic structure.
Medicine:
Pharmaceuticals: The compound can be a precursor for the synthesis of drugs with potential therapeutic effects.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Agrochemicals: The compound may be used in the synthesis of pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenol: Similar structure but lacks the isopropoxy group.
3,5-Bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups instead of one.
3-Isopropoxyphenol: Lacks the trifluoromethyl group.
Uniqueness: 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol is unique due to the presence of both the isopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties
Propiedades
IUPAC Name |
3-propan-2-yloxy-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-4-7(10(11,12)13)3-8(14)5-9/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJCODQAOPYTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














